Mirabegron (m5)

Description

Thermal Behavior

| Property | Value | Method |

|---|---|---|

| Melting Point | 138–140°C | DSC |

| Glass Transition (T₉) | 37.74°C (amorphous) | DSC |

| Decomposition Onset | 220°C | TGA |

Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.001 |

| 1N HCl | 0.2 |

| DMSO | 5.0 |

| Ethanol | 3.0 |

| DCM:MeOH (1:6) | 0.1 |

Table 2: Solubility data from experimental measurements.

Co-amorphous systems with carboxylic acids (e.g., succinic acid) enhance aqueous solubility up to 57-fold by disrupting crystalline lattice energy.

Spectroscopic Fingerprinting (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (¹H NMR)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.92 | s | Acetamide CH₃ |

| 3.45 | m | Ethylene NH–CH₂ |

| 4.90 | d (J=8.4 Hz) | Benzylic CH–OH |

| 7.25–7.35 | m | Aromatic protons |

Fourier-Transform Infrared (FT-IR)

| Band (cm⁻¹) | Assignment |

|---|---|

| 3320 | N–H stretch (amide) |

| 1651 | C=O stretch (acetamide) |

| 1603 | C=N stretch (thiazole) |

| 1113 | C–N stretch (aliphatic amine) |

Properties

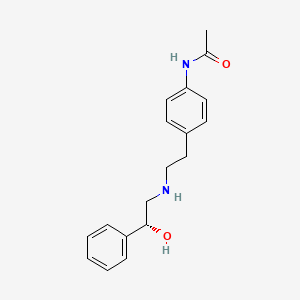

IUPAC Name |

N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-14(21)20-17-9-7-15(8-10-17)11-12-19-13-18(22)16-5-3-2-4-6-16/h2-10,18-19,22H,11-13H2,1H3,(H,20,21)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOINTNYDAYENZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)CCNC[C@@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-63-8 | |

| Record name | YM-538852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM-538852 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI8N2779MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Pathway and Key Steps

The method described in WO2015044965A1 employs a five-step sequence starting from 2-(2-aminothiazol-4-yl)acetic acid derivatives. The process involves:

-

Amino group protection using tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) groups to prevent unwanted side reactions.

-

Condensation with bromophenethyl alcohol derivatives using coupling agents like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

-

Oxidative cyclization catalyzed by borane reagents (e.g., phenyl boronic acid) to form the thiazole ring system.

-

Deprotection under hydrogenolytic conditions with palladium-carbon catalysts.

-

Crystallization in ethanol/water mixtures to obtain the α-crystalline form of Mirabegron.

Reagent and Solvent Systems

-

Catalysts : Phase-transfer catalysts like trimethyl borate enhance reaction rates in oxidative steps, achieving yields of 82–86% in crystallization.

-

Solvents : Dichloromethane and ethyl acetate dominate extraction steps, while ethanol ensures high-purity recrystallization (99.6% HPLC purity).

-

Coupling Agents : Ethylcarbodiimide (EDC) with DMAP accelerates amide bond formation at 30–40°C, reducing reaction times to 12 hours.

Table 1: Key Parameters for WO2015044965A1 Method

| Parameter | Specification | Yield/Purity |

|---|---|---|

| Condensation Temperature | 30–40°C | 86% yield |

| Crystallization Solvent | Ethanol/water (1:1) | 99.6% HPLC purity |

| Catalytic System | Pd/C (0.3–0.4 MPa H₂) | 82% deprotection |

Three-Step Amino Protection and Substitution Strategy (CN103864713A)

Synthetic Sequence

CN103864713A simplifies synthesis to three stages:

-

Amino Protection : Reacting 2-(2-aminothiazol-4-yl)acetic acid hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in ethanol at 20–30°C.

-

Condensation : Coupling the protected intermediate with 4-bromophenethyl alcohol using EDC·HCl and HOBt in dichloromethane.

-

Substitution and Deprotection : Displacing bromide with (R)-2-amino-1-phenylethanol followed by hydrogenolytic Boc removal.

Process Optimization

Table 2: Performance Metrics for CN103864713A Method

| Stage | Conditions | Outcome |

|---|---|---|

| Amino Protection | Boc₂O, ethanol, 24h | 99.2% intermediate purity |

| Condensation | EDC·HCl/HOBt, 12h | 86% yield |

| Final Recrystallization | 50% ethanol | 99.8% HPLC purity |

Reductive Amination and Oxidation Protocol (CN103193730A)

Methodological Overview

This approach diverges by integrating reductive amination:

-

Amino Protection : Boc-group installation using Boc₂O in methanol.

-

Condensation : N,N'-carbonyldiimidazole (CDI)-mediated coupling with 4-aminophenethyl alcohol.

-

Oxidation : Manganese dioxide-mediated conversion to the ketone intermediate.

-

Reductive Amination : Reaction with (R)-2-amino-1-phenylethanol under hydrogenation.

Advantages and Limitations

Table 3: CN103193730A Process Characteristics

| Parameter | Value | Note |

|---|---|---|

| Oxidation Time | 5–8 hours | MnO₂ stoichiometry 1.5 equiv |

| Reductive Amination | 0.3 MPa H₂, 40°C | 99.98% chiral purity |

| Overall Yield | 78–82% | Includes crystallization losses |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Table 4: Industrial Viability Comparison

| Metric | WO2015044965A1 | CN103864713A | CN103193730A |

|---|---|---|---|

| Total Steps | 5 | 3 | 4 |

| Average Yield | 82% | 84% | 80% |

| Purity (HPLC) | 99.6% | 99.8% | 99.7% |

| Solvent Consumption | High | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions: Mirabegron undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Tetrahydrofuran, toluene, dioxane.

Major Products: The major products formed from these reactions include various intermediates that eventually lead to the final product, Mirabegron .

Scientific Research Applications

Mirabegron has a wide range of scientific research applications:

Chemistry: Used as a model compound to study beta-

Biological Activity

Mirabegron (m5) is a selective β3-adrenoceptor agonist primarily used in the treatment of overactive bladder (OAB). Its biological activity involves various mechanisms of action, pharmacokinetics, and clinical efficacy, which are essential for understanding its therapeutic potential and safety profile.

Mirabegron selectively targets β3-adrenoceptors, which are predominantly found in the bladder's detrusor muscle. Activation of these receptors leads to muscle relaxation, thereby increasing bladder capacity and reducing the frequency of micturition. In vitro studies have shown that mirabegron has a significantly lower effective concentration (EC50) for β3 receptors compared to β1 and β2 receptors, highlighting its selectivity:

- EC50 for β3 receptors : 21 nM

- EC50 for β2 receptors : Approximately 1000 times higher than β3

- Intrinsic Activity (IA) : Mirabegron demonstrates an IA of 0.8 at β3 receptors, indicating it acts as a partial agonist compared to isoprenaline .

Pharmacokinetics

Mirabegron has a complex pharmacokinetic profile:

- Bioavailability : Approximately 29% at a 25 mg dose and 35% at a 50 mg dose, with higher bioavailability in females.

- Half-life : About 50 hours.

- Volume of distribution : Approximately 1670 L, indicating extensive tissue distribution.

- Metabolism : Primarily metabolized by CYP2D6 with minimal effects on other drugs .

Clinical Efficacy

Several clinical trials have evaluated the efficacy of mirabegron in managing OAB symptoms:

-

Phase III Randomized Trials :

- A study involving over 1,300 patients showed that mirabegron significantly reduced the mean number of micturitions and incontinence episodes compared to placebo. The results were consistent across various dosages (50 mg and 100 mg) with statistical significance (p < 0.05) .

- In another trial, mirabegron demonstrated improvements in patient-reported outcomes, including quality of life measures related to OAB symptoms .

- Efficacy Summary Table :

| Study | Treatment Group | Mean Reduction in Micturitions/24h | Mean Reduction in Incontinence Episodes/24h | p-value |

|---|---|---|---|---|

| BLOSSOM Trial | Mirabegron 50 mg | -2.19 | -1.63 | <0.01 |

| DRAGON Trial | Mirabegron 100 mg | -2.21 | -1.75 | <0.01 |

| ARIES Trial | Mirabegron 50 mg | -1.66 | -1.47 | <0.05 |

Safety Profile

Mirabegron is generally well-tolerated with a low incidence of side effects compared to traditional antimuscarinic therapies:

- Commonly reported adverse events include hypertension, urinary tract infections, and headaches.

- Dry mouth incidence was significantly lower in mirabegron-treated patients compared to those receiving antimuscarinics .

Case Study: Efficacy in Elderly Patients

A multicenter trial focused on elderly patients (>65 years) indicated that mirabegron provided significant symptom relief with fewer adverse effects compared to tolterodine ER. Improvements were noted in both micturition frequency and quality of life metrics .

Case Study: Asian Population

In a randomized study involving Asian patients, mirabegron showed comparable efficacy to tolterodine ER, reinforcing its effectiveness across diverse populations .

Comparison with Similar Compounds

Efficacy

Mirabegron shows comparable efficacy to antimuscarinics like tolterodine and solifenacin. A systematic review by Maman et al. (2014) found that mirabegron 50 mg achieved similar reductions in 24-hour voiding frequency and incontinence episodes as antimuscarinics . In the SCORPIO trial, mirabegron 50 mg significantly outperformed placebo in reducing urinary incontinence episodes (p < 0.05) and matched tolterodine in efficacy .

Table 1: Adverse Event Comparison (%)

| Agent | Dry Mouth | Constipation | Hypertension |

|---|---|---|---|

| Placebo | 1.6 | 1.4 | 6.6 |

| Mirabegron 50 mg | 0.9 | 1.6 | 6.1 |

| Tolterodine | 9.5 | 2.0 | N/A |

Data sourced from phase III trials

Comparison with Other β3-Adrenoceptor Agonists (Vibegron)

Vibegron, a newer β3-agonist, has been compared indirectly to mirabegron. Key findings include:

- Efficacy : At 4 weeks, vibegron 75 mg showed greater reductions in total incontinence episodes vs. mirabegron 25/50 mg (p < 0.05). By 52 weeks, vibegron maintained superiority over mirabegron 50 mg in volume voided .

- Onset of Action : Vibegron demonstrated faster symptom relief, with significant improvements in incontinence episodes by week 4 compared to mirabegron .

- Safety : Both agents had comparable adverse event (AE) rates, though hypertension was more frequent with mirabegron (6.1% vs. 4.9% for vibegron) .

Table 2: Efficacy Endpoints at 12 Weeks

| Agent (Dose) | Reduction in Incontinence Episodes | Volume Voided (mL) |

|---|---|---|

| Mirabegron 50 mg | -1.8 | +25.4 |

| Vibegron 75 mg | -2.1 | +28.9 |

| Tolterodine 4 mg | -1.7 | +22.1 |

Indirect comparison data from nine clinical trials

Combination Therapy with Solifenacin

Combining mirabegron with solifenacin (an antimuscarinic) enhances efficacy:

- Clinical Utility : The combination of solifenacin 5 mg + mirabegron 25/50 mg scored highest in clinical utility analyses, supporting phase III development .

Long-term Efficacy and Persistence Data

Table 3: Long-Term Persistence Rates

| Time Period | Persistence Rate (%) |

|---|---|

| 1 Year | 65.8 |

| 3 Years | ~50 |

Data from a 3-year surveillance study

Special Populations and Considerations

- Elderly Patients: In women >80 years, mirabegron monotherapy reduced nocturia and urgency episodes (p < 0.05) with placebo-like tolerability .

Q & A

Basic Research Questions

Q. What are the standard methodologies to assess mirabegron’s metabolic effects in obese, insulin-resistant populations?

- Methodological Answer: Use oral glucose tolerance tests (OGTT) to evaluate glucose tolerance, euglycemic clamps to quantify insulin sensitivity, and PET-CT scans to measure brown adipose tissue (BAT) activity. Biopsies of subcutaneous white adipose tissue (SC WAT) and skeletal muscle enable histochemical and gene expression profiling (e.g., lipolysis markers, PGC1A expression). In vitro studies with adipocyte-conditioned media can assess cross-talk between tissues .

Q. How can researchers design analytical methods for mirabegron stability testing under stress conditions?

- Methodological Answer: Employ high-performance thin-layer chromatography (HPTLC) validated per ICH Q2(R2) guidelines. Stress testing under hydrolytic (acid/alkaline), oxidative, thermal, and photolytic conditions identifies degradation products. Use electrospray ionization mass spectrometry (ESI-MS) to characterize degradants (e.g., 2-phenylethenamine derivatives) and ensure method specificity .

Q. What statistical approaches are recommended for meta-analyses comparing mirabegron’s efficacy against anticholinergics?

- Methodological Answer: Pool data using random-effects models to account for heterogeneity. Calculate mean differences (MD) for endpoints like incontinence episodes/24h and odds ratios (OR) for adverse events. Sensitivity analyses should address variations in dosage, trial duration, and patient demographics. Tools like Cochrane’s Review Manager ensure reproducibility .

Advanced Research Questions

Q. How can contradictory findings on mirabegron’s BAT activation be resolved across preclinical and clinical studies?

- Methodological Answer: Standardize BAT quantification protocols (e.g., consistent PET-CT scan timing, temperature control). Stratify participants by baseline BAT activity and adiposity. Use in vitro adipocyte differentiation assays to isolate β3-AR-mediated effects from confounding factors like sympathetic tone .

Q. What strategies improve detection of drug-drug interactions between mirabegron and CYP2D6 substrates in real-world populations?

- Methodological Answer: Retrospective cohort studies using claims data should adjust for comorbidities and polypharmacy. Measure plasma concentrations of substrates (e.g., metoprolol, desipramine) pre/post mirabegron exposure. Monitor QT intervals and cardiovascular responses in high-risk subgroups (e.g., elderly patients) .

Q. How can researchers address reproducibility challenges in mirabegron’s off-target effects observed in preclinical models?

- Methodological Answer: Replicate studies using primary human cell lines rather than rodent models. Validate findings with CRISPR-edited β3-AR knockout cells to confirm receptor specificity. Cross-reference patent litigation data to identify critical experimental parameters (e.g., stability conditions) often overlooked .

Q. What experimental designs enhance statistical power in studies with limited sample sizes (e.g., rare adverse events)?

- Methodological Answer: Use propensity score-matched cohorts to reduce confounding. Bayesian hierarchical models allow borrowing strength from historical data (e.g., anticholinergic safety databases). Collaborate across registries (e.g., Mini-Sentinel) to aggregate data while adhering to common data models .

Q. How can indirect treatment comparisons (ITCs) optimize mirabegron’s positioning in therapeutic guidelines?

- Methodological Answer: Apply anchored ITC frameworks with matching-adjusted indirect comparison (MAIC) to adjust for trial differences. Use week 4 efficacy data as the earliest common timepoint for vibegron vs. mirabegron comparisons. Validate results with real-world evidence on persistence rates and quality-of-life metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.